N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorobenzyl group and dimethyl groups. Its molecular formula is C11H13FN4, and it is recognized for its potential applications in medicinal chemistry and materials science. The compound is classified as a substituted pyrazole, a class known for diverse biological activities and chemical reactivity.
The synthesis of N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Continuous-flow synthesis techniques may also be employed in industrial settings to optimize production efficiency by maintaining precise control over reaction parameters.
The molecular structure of N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine features:
| Property | Value |
|---|---|
| Molecular Formula | C11H13FN4 |
| Molecular Weight | 224.24 g/mol |
| IUPAC Name | N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine |
| InChI | InChI=1S/C11H13FN4/c1-8(12)10-6-7(9(13)14)5-11(10)15/h6-7,9H,1-5H3 |
| Canonical SMILES | CN(C)C1=NNC(=C1N)C2=CC=C(C=C2)F |
N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the pyrazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions, potentially leading to inhibition or modulation of enzymatic activity. Detailed kinetic studies would be required to elucidate specific pathways and interactions.
N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine typically exhibits:
The compound is stable under normal conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile suggests potential utility in further synthetic applications.
N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine has several scientific applications:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: